![molecular formula C8H12O3 B14280258 Acetic acid, [(4-methyl-2-pentynyl)oxy]- CAS No. 139527-35-8](/img/structure/B14280258.png)
Acetic acid, [(4-methyl-2-pentynyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is an organic compound with the molecular formula C9H14O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a [(4-methyl-2-pentynyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methyl-2-pentynyl)oxy]- typically involves the esterification of acetic acid with 4-methyl-2-pentyn-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of acetic acid, [(4-methyl-2-pentynyl)oxy]- follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor with efficient mixing and temperature control. The product is then purified through distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-methyl-2-pentynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Acetic acid, [(4-methyl-2-pentynyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(4-methyl-2-pentynyl)oxy]- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-methyl-2-pentyn-1-ol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [(4-methyl-2-pentyl)oxy]-: Similar structure but with a saturated pentyl group instead of a pentynyl group.
Acetic acid, [(4-methyl-2-butynyl)oxy]-: Similar structure but with a shorter butynyl group.
Acetic acid, [(4-methyl-2-hexynyl)oxy]-: Similar structure but with a longer hexynyl group.
Uniqueness
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential applications. The alkyne functionality in the pentynyl group allows for additional chemical modifications and interactions compared to its saturated or shorter-chain analogs.
Properties
CAS No. |
139527-35-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(4-methylpent-2-ynoxy)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,5-6H2,1-2H3,(H,9,10) |
InChI Key |
WDXMMKJXCVEADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


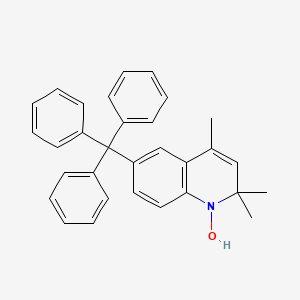
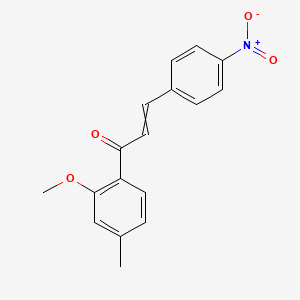
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
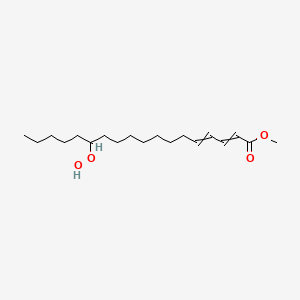
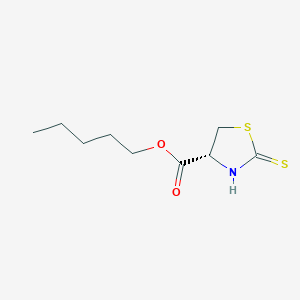
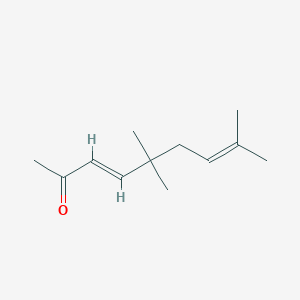
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
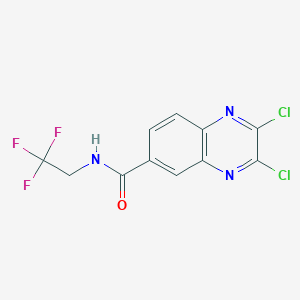
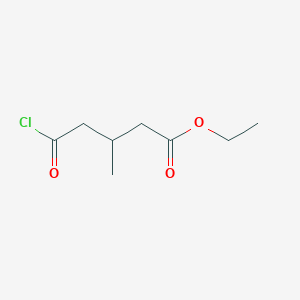


![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
